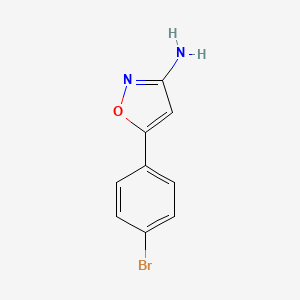

5-(4-Bromophenyl)isoxazol-3-amine

Description

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Organic Synthesis

Isoxazoles, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, are of paramount importance in medicinal chemistry. rsc.orgnih.gov Their unique electronic and structural features contribute to a wide array of biological activities, making them attractive cores for drug discovery. rsc.org The isoxazole scaffold is a versatile building block in organic synthesis, allowing for the construction of complex molecular architectures. nih.gov Recent advancements in synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, have further expanded the accessibility and diversity of isoxazole derivatives. rsc.orgnih.gov

The inherent bioactivity of isoxazoles is vast, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgnih.gov This broad spectrum of activity has propelled isoxazoles to the forefront of research in developing novel therapies for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. rsc.org The ability to readily modify the isoxazole ring allows for the fine-tuning of pharmacological properties, enhancing potency and selectivity. nih.gov

Overview of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of drug discovery. nih.govopenmedicinalchemistryjournal.com An overwhelming majority of biologically active compounds, including many essential natural products like alkaloids and antibiotics, feature heterocyclic moieties. openmedicinalchemistryjournal.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, solubility, and hydrogen bonding capacity, which are crucial for drug-receptor interactions and pharmacokinetic profiles. nih.gov

The structural diversity of heterocyclic compounds provides a vast chemical space for medicinal chemists to explore in the quest for new therapeutic agents. nih.govrsc.org Advances in synthetic organic chemistry have enabled the rapid and efficient synthesis of a wide variety of functionalized heterocycles, accelerating the drug discovery process. rsc.org These compounds are integral to the development of treatments for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. ijnrd.orgnumberanalytics.com

Specific Research Focus on 5-(4-Bromophenyl)isoxazol-3-amine within the Isoxazole Class

Within the diverse class of isoxazoles, this compound has emerged as a compound of significant research interest. Its structure, featuring a bromophenyl group at the 5-position and an amine group at the 3-position of the isoxazole ring, makes it a valuable intermediate in the synthesis of more complex molecules. The bromine atom serves as a useful handle for further chemical modifications through various cross-coupling reactions, while the amine group provides a site for derivatization to introduce different functional groups.

This particular isoxazole derivative is a key building block in pharmaceutical and biochemical research. chemimpex.com It has been utilized in the development of potential anti-inflammatory and anticancer agents. chemimpex.com Furthermore, its applications extend to material science, where it can be incorporated into polymers to enhance their properties. chemimpex.com The strategic placement of the bromo and amino functionalities on the isoxazole core provides a versatile platform for creating libraries of compounds for screening and lead optimization in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINDFUSXBDZGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584813 | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6525-98-0 | |

| Record name | 5-(4-Bromophenyl)-3-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6525-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6525-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Bromophenyl Isoxazol 3 Amine and Its Derivatives

Historical Development of Isoxazole (B147169) Synthesis

The chemistry of isoxazoles dates back to the late 19th century, with significant early contributions from Claisen, who first identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888. ijpcbs.com The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond by heating nitroethane with aqueous alkalies. ijpcbs.com However, a major advancement in isoxazole synthesis came from the work of Quilico between 1930 and 1946, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com These early discoveries laid the groundwork for the diverse synthetic strategies available today.

Classical Synthetic Approaches to the Isoxazole Ring System

The construction of the isoxazole ring can be broadly categorized into two classical approaches: 1,3-dipolar cycloaddition reactions and cyclocondensation reactions. These methods have been refined over the years to allow for the synthesis of a wide array of substituted isoxazoles.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. nih.gov

The reaction of nitrile oxides with alkynes directly yields the aromatic isoxazole ring, while their reaction with alkenes produces isoxazolines, which can subsequently be oxidized to isoxazoles. nih.govmdpi.com Nitrile oxides are often generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or nitroalkanes, to circumvent their instability. mdpi.comnih.govchemtube3d.comacs.org

A common method for generating nitrile oxides involves the dehydrohalogenation of hydroxymoyl chlorides. nih.gov Another approach is the oxidation of aldoximes. ijpcbs.com The choice of precursor and reaction conditions can be tailored to the specific substrates being used. For instance, a one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Solid-phase synthesis methodologies have also been developed to create libraries of isoxazole derivatives for screening purposes. nih.gov

The versatility of this method is demonstrated by its application in the synthesis of complex molecules and modified biomolecules. For example, isoxazoline-linked pseudodisaccharides and modified oligodeoxynucleotides have been prepared using regioselective 1,3-dipolar cycloadditions. mdpi.com

Table 1: Examples of Nitrile Oxide Cycloadditions

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3, ball-milling | 3,5-disubstituted isoxazoles |

| Aldoximes | Alkenes | TFA, (diacetoxyiodo)benzene | 3,5-disubstituted isoxazolines |

| Nitroalkane-tethered peptides | Alkynes | in situ generation | Peptide-isoxazole conjugates |

A critical aspect of the 1,3-dipolar cycloaddition is the regioselectivity, which determines the substitution pattern of the resulting isoxazole. In the reaction of a nitrile oxide with an unsymmetrical alkyne, two regioisomers can potentially be formed. The regiochemical outcome is influenced by a combination of steric and electronic factors. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity. mdpi.com Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For many thermal cycloadditions with polarized alkynes, the inherent polarity of the nitrile oxide directs the regioselectivity, leading to the formation of 5-substituted isoxazoles. acs.org

However, the regioselectivity can be reversed under certain conditions. For example, ruthenium-catalyzed cycloadditions of nitrile oxides with electron-rich alkynes have been shown to produce 4-heterosubstituted isoxazoles, the opposite regioisomer to that obtained under thermal conditions. acs.org This highlights the ability to control the regiochemical outcome by careful selection of catalysts and reaction conditions. Studies using density functional theory (DFT) have also been employed to understand and predict the regioselectivity, indicating that distortion energies required to achieve the transition state play a significant role. nih.gov

Cyclocondensation Reactions

Another major pathway to isoxazoles involves the cyclocondensation of a three-carbon component with a source of hydroxylamine (B1172632). wikipedia.org This approach is particularly useful for the synthesis of isoxazoles with specific substitution patterns that may be difficult to achieve through cycloaddition reactions.

The classical Hantzsch isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. youtube.com The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

This method provides a straightforward route to a variety of substituted isoxazoles. For instance, the reaction of β-keto esters with hydroxylamine can yield isoxazol-5-ones. mdpi.com Similarly, chalcones, which are α,β-unsaturated ketones, can be converted to their dibromo derivatives and subsequently treated with a base to form an alkyne, which then undergoes cycloaddition with a nitrile oxide generated in situ. ijpcbs.com A more direct approach involves the reaction of the chalcone (B49325) with hydroxylamine hydrochloride. wpmucdn.com

The synthesis of 3-aminoisoxazoles can also be achieved through cyclocondensation-type reactions. For example, 3-amino-5-methylisoxazole (B124983) can be prepared by the ring-closing reaction of a hydrazone derivative with hydroxylamine under alkaline conditions. google.com Furthermore, a reliable method for the synthesis of both 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed where the regioselectivity is controlled by the reaction temperature and pH. lookchem.com A two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has also been reported, involving the reaction of 3-bromoisoxazolines with amines followed by oxidation. acs.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5-(4-Bromophenyl)isoxazol-3-amine |

| 3-methyl-5-phenylisoxazole |

| Isoxazole |

| 3,5-disubstituted isoxazoles |

| Isoxazolines |

| 4-heterosubstituted isoxazoles |

| Isoxazol-5-ones |

| 3-amino-5-methylisoxazole |

| 3-amino-5-alkylisoxazoles |

| 5-amino-3-alkylisoxazoles |

| 3-bromoisoxazolines |

| Chalcones |

| Hydroxylamine |

| Nitrile oxide |

| 3-(4-bromophenyl)-isoxazol-5-amine |

| 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole |

Synthesis from Chalcone Derivatives

The synthesis of isoxazole rings from chalcone precursors is a well-established and versatile method. Chalcones, which are α,β-unsaturated ketones, can be readily converted into the corresponding isoxazole derivatives through cyclization reactions with hydroxylamine.

A common pathway involves the reaction of a chalcone with hydroxylamine hydrochloride. nih.gov This reaction typically proceeds in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like potassium hydroxide (B78521). nih.gov The process begins with the Michael addition of hydroxylamine to the β-carbon of the chalcone's enone system, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

Another variation of this method involves the initial bromination of the chalcone to form a dibromide intermediate. odinity.comwpmucdn.com This dibrominated chalcone is then treated with hydroxylamine hydrochloride. odinity.comwpmucdn.com For instance, the synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (B1628151) has been achieved by first reacting 4-bromochalcone (B160694) with bromine in acetic acid to yield 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one. odinity.com This intermediate is subsequently dissolved in ethanol and heated with a solution of hydroxylamine hydrochloride and potassium hydroxide to yield the final isoxazole product with a high yield of 95%. odinity.com This multi-step approach from the initial chalcone formation via an aldol (B89426) condensation, followed by bromination and subsequent cyclization with hydroxylamine, demonstrates a comprehensive synthetic route to this class of compounds. odinity.com

The general scheme for synthesizing isoxazoles from chalcones is depicted below:

Step 1: Chalcone Formation: An appropriately substituted acetophenone (B1666503) reacts with a substituted benzaldehyde (B42025) in the presence of a base (e.g., sodium hydroxide) to form the chalcone. odinity.comderpharmachemica.com

Step 2: Cyclization: The purified chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent system, often with heating, to yield the isoxazole derivative. nih.govderpharmachemica.comicm.edu.pl

This methodology is widely employed due to the ready availability of the starting materials and the generally high yields of the resulting isoxazole products. icm.edu.pl

Modern and Advanced Synthetic Strategies

In recent years, synthetic organic chemistry has seen a significant shift towards the development of more efficient, environmentally friendly, and versatile methodologies. The synthesis of this compound and its derivatives has benefited from these advancements, with several modern strategies emerging.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comeurekaselect.com This technique has been successfully applied to the synthesis of isoxazole derivatives. benthamdirect.comingentaconnect.comresearchgate.net

The use of microwave irradiation is considered a green and sustainable technique for synthesizing isoxazole derivatives from chalcones. benthamdirect.comeurekaselect.comingentaconnect.comresearchgate.net The key advantage lies in the efficient and uniform heating of the reaction mixture, which enhances the reaction rate and selectivity. benthamdirect.comeurekaselect.com For example, isoxazole derivatives have been synthesized from chalcones using microwave irradiation in what is described as a green chemistry protocol. benthamdirect.comingentaconnect.comresearchgate.net This approach not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. benthamdirect.com

Furthermore, microwave assistance has been effectively combined with multi-component reactions in aqueous media to construct complex heterocyclic systems like isoxazolo[5,4-b]pyridines without the need for any external catalyst, further highlighting its utility in green synthesis. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

While specific MCRs for the direct synthesis of this compound are not extensively detailed, the general applicability of MCRs for constructing isoxazole rings is recognized. For instance, a one-pot tandem reaction for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines has been developed using a microwave-assisted, multi-component strategy in water. nih.gov This demonstrates the potential for MCRs to create complex isoxazole-containing scaffolds.

The development of new MCRs is an active area of research. For example, a synthetic enzyme (synzyme) has been used as a catalyst to promote the multicomponent synthesis of isoxazol-5(4H)-one derivatives. nih.gov Such innovative approaches could be adapted for the synthesis of a wider range of substituted isoxazoles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of heterocyclic compounds like isoxazoles.

A prominent method for isoxazole synthesis is the (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.net This reaction is often catalyzed by copper(I) or ruthenium(II) salts. researchgate.net A regioselective, one-pot copper(I)-catalyzed procedure has been developed for the synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov

Palladium catalysts have also been employed in cascade reactions to form functionalized isoxazoles. A mild, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a route to isoxazoles with good functional group compatibility. organic-chemistry.org The sequential use of iron and palladium catalysts in a four-step sequence allows for the synthesis of trisubstituted isoxazoles from propargylic alcohols, showcasing the efficiency of multi-catalyst systems. organic-chemistry.org However, a significant drawback of these metal-catalyzed reactions can be their cost, toxicity, and the difficulty of removing the metal catalyst from the final product. researchgate.net

Green Chemistry Approaches in Isoxazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comingentaconnect.com In the context of isoxazole synthesis, this often involves the use of safer solvents, alternative energy sources, and catalytic systems.

Microwave-assisted synthesis, as discussed earlier, is a cornerstone of green approaches to isoxazole formation, offering enhanced reaction rates and higher yields with reduced energy consumption. benthamdirect.comeurekaselect.com The use of water as a solvent, wherever possible, also represents a significant green improvement. nih.gov

Another emerging green technology is the use of ultrasound irradiation (sonochemistry). elifesciences.org This technique can enhance reaction efficiency, reduce energy consumption, and improve yields in organic synthesis. elifesciences.org Ultrasound has been applied to the synthesis of isoxazole scaffolds through various methodologies, including multi-component reactions and solvent-free protocols, which minimizes byproduct formation and allows for the use of green catalysts. elifesciences.org

The development of syntheses in environmentally benign solvents, such as ionic liquids, or under catalyst-free conditions further contributes to the greening of isoxazole production. nih.gov

Metal-Free Synthetic Routes

Given the disadvantages associated with transition metal catalysts, such as cost and toxicity, there is a growing interest in developing metal-free synthetic routes for isoxazoles. researchgate.netrsc.org These methods often rely on the inherent reactivity of the starting materials or the use of organocatalysts.

The most widely reported metal-free synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.gov This reaction can proceed via a concerted pericyclic mechanism or a stepwise diradical pathway. nih.gov Reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote this cycloaddition without the need for a metal catalyst. nih.gov

Other metal-free approaches include:

Ultrasonication: A one-pot cascade reaction for the formation of isoxazole derivatives has been achieved using ultrasonication with DABCO as a catalyst in water. nih.gov

Organocatalysis: Enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides can produce 3,4,5-trisubstituted 4,5-dihydroisoxazoles, which can then be oxidized to the corresponding isoxazoles in a high-yielding, metal-free process. organic-chemistry.org

Cascade Reactions: A metal-free, cascade reaction of α-azido acrylates and aromatic oximes provides an efficient route to 3,4,5-trisubstituted isoxazoles under mild conditions. organic-chemistry.org

These metal-free strategies offer significant advantages in terms of environmental impact and cost-effectiveness, making them attractive alternatives to traditional metal-catalyzed methods. researchgate.netrsc.org

Synthetic Routes Specifically Employed for this compound and Related Structures

The synthesis of this compound and its derivatives relies on established methodologies for the formation of the 3-amino-5-arylisoxazole core structure, followed by functionalization of the pendant bromophenyl group. These approaches provide a versatile platform for creating a diverse range of compounds for further investigation.

Aminoisoxazole Synthesis Strategies

The construction of the 3-amino-5-arylisoxazole scaffold is a key step in the synthesis of the target compound. Several reliable methods have been developed for this purpose, primarily involving the cyclization of acyclic precursors.

One of the most common and direct routes to 3-amino-5-substituted isoxazoles is the reaction of β-ketonitriles with hydroxylamine. researchgate.net This method is advantageous due to the ready availability of the starting materials. For the synthesis of this compound, the required precursor would be 3-(4-bromophenyl)-3-oxopropanenitrile. This intermediate can be prepared from 4-bromoacetophenone. The subsequent reaction with hydroxylamine under basic conditions leads to the formation of the isoxazole ring through a condensation and cyclization sequence. A patent for the preparation of 3-amino-5-methylisoxazole describes a similar three-step process starting from ethyl acetate (B1210297) and acetonitrile (B52724) to form acetylacetonitrile, which then reacts with hydroxylamine after the formation of a hydrazone. google.com

Another powerful strategy for the synthesis of highly substituted isoxazoles is the electrophilic cyclization of α,β-alkynic oximes. nih.govacs.org This method involves the preparation of an O-alkyl oxime from a 2-alkyn-1-one, which is then treated with an electrophile, such as iodine monochloride (ICl), to induce cyclization and yield a 4-haloisoxazole. nih.gov While this method typically produces 4-halo derivatives, it offers a high degree of control over the substitution pattern of the isoxazole ring. The resulting 4-haloisoxazole can be further functionalized.

A classical approach to isoxazole synthesis involves the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine. wpmucdn.com For the synthesis of a related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, a brominated chalcone was reacted with hydroxylamine hydrochloride. wpmucdn.com This suggests that a similar pathway starting from a chalcone derived from 4-bromoacetophenone could be employed to generate the 5-(4-bromophenyl)isoxazole (B1271882) core, which could then be aminated at the 3-position in a subsequent step.

The table below summarizes various synthetic strategies for obtaining substituted isoxazoles, which are applicable to the synthesis of the target compound.

| Starting Materials | Key Reagents | Product Type | Reference |

| β-Ketonitriles | Hydroxylamine | 5-Amino-substituted isoxazoles | researchgate.net |

| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂, PhSeBr | 3,5-Disubstituted 4-halo(seleno)isoxazoles | nih.govacs.org |

| Chalcones | Hydroxylamine hydrochloride | 3,5-Disubstituted isoxazoles | wpmucdn.com |

| Aryl/heteroaryl aldehydes, β-keto esters | Hydroxylamine hydrochloride, amine-functionalized cellulose | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.com |

Functionalization of the Bromophenyl Moiety

The presence of the bromine atom on the phenyl ring at the 5-position of the isoxazole core provides a versatile handle for a wide range of post-synthetic modifications. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. In the context of this compound, the bromo group can be coupled with a wide variety of primary and secondary amines, amides, or even ammonia (B1221849) equivalents to generate novel derivatives with diverse functionalities at the para-position of the phenyl ring. The choice of ligand and base is crucial for the success of the reaction and depends on the specific amine coupling partner. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, specifically for creating biaryl linkages. organic-chemistry.orgresearchgate.netnih.gov This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The 4-bromophenyl group of the isoxazole can be efficiently coupled with a vast array of aryl and heteroaryl boronic acids to produce derivatives with extended aromatic systems. The successful Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles demonstrates the feasibility of this transformation on the isoxazole scaffold. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org By applying the Sonogashira coupling to this compound, various alkyne-containing substituents can be introduced at the 4-position of the phenyl ring. These alkynyl derivatives can serve as valuable intermediates for further transformations.

The following table outlines the key palladium-catalyzed cross-coupling reactions that can be employed to functionalize the bromophenyl moiety of the target compound.

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst/Reagents | References |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Pd catalyst, Phosphine ligand, Base | wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Boronic acids, Boronate esters | C-C (Aryl-Aryl) | Pd catalyst, Base | organic-chemistry.orgresearchgate.netnih.govresearchgate.net |

| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Amine base | organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of 5 4 Bromophenyl Isoxazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Elucidation of Molecular Structure

Proton (¹H) NMR spectroscopy would be instrumental in verifying the structure of 5-(4-Bromophenyl)isoxazol-3-amine by identifying the number and type of hydrogen atoms present. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons of the bromophenyl ring, the single proton on the isoxazole (B147169) ring, and the protons of the amine group.

The protons on the 4-bromophenyl group are expected to appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The para-substitution pattern would lead to an AA'BB' system, which often simplifies to two distinct doublets due to the symmetry. The proton on the isoxazole ring (at position 4) would likely appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronic nature of the heterocyclic ring. The two protons of the primary amine (NH₂) group would typically present as a broad singlet, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature. The integration of these signals would confirm the ratio of protons in the molecule, corresponding to the expected formula.

As of the latest literature review, specific, experimentally-derived ¹H NMR data for this compound is not publicly available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the proton NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a definitive map of the carbon framework of this compound. A ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom.

For this molecule, nine distinct signals would be anticipated: six for the carbon atoms of the 4-bromophenyl ring and three for the carbons of the isoxazole ring. The carbon atom attached to the bromine (C-Br) would exhibit a characteristic chemical shift, as would the other substituted and unsubstituted carbons of the phenyl ring. The three carbons of the isoxazole ring (C3, C4, and C5) would also have unique chemical shifts, with the C3 carbon bonded to the amine group and the C5 carbon bonded to the bromophenyl group appearing at distinct downfield positions.

Detailed experimental ¹³C NMR data for this compound is not currently reported in accessible scientific literature.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the various functional groups within this compound. The FT-IR spectrum would be expected to show specific absorption bands corresponding to the N-H stretches of the amine group, C-H stretches of the aromatic and heterocyclic rings, C=N and C=C stretching vibrations within the rings, and the C-Br stretch.

Key expected vibrational frequencies would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, characteristic of the primary amine group.

Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.

C=N and C=C stretching: Appearing in the 1500-1650 cm⁻¹ region, indicative of the isoxazole and phenyl rings.

N-H bending: Usually found around 1600 cm⁻¹.

C-O and C-N stretching: Vibrations for the isoxazole ring would be present in the fingerprint region (below 1500 cm⁻¹).

C-Br stretching: A strong absorption typically seen at lower frequencies, in the 500-600 cm⁻¹ range.

Publicly accessible, experimentally determined FT-IR spectral data for this compound has not been identified.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman is particularly effective for non-polar and symmetric bonds. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic ring and the C-C and C=C bonds within the molecular skeleton. Surface-Enhanced Raman Scattering (SERS) could potentially be used to obtain a significantly enhanced signal, allowing for more detailed structural analysis even at low concentrations. No specific Raman or SERS studies for this compound are currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 239.07 g/mol .

In a mass spectrum, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 238.98146 |

| [M+Na]⁺ | 260.96340 |

| [M-H]⁻ | 236.96690 |

| [M+NH₄]⁺ | 256.00800 |

| [M+K]⁺ | 276.93734 |

| [M+H-H₂O]⁺ | 220.97144 |

| [M]⁺ | 237.97363 |

Data obtained from predicted values. uni.lu

The fragmentation pattern would likely involve cleavage of the isoxazole ring and loss of the bromine atom, providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a synthesized compound by providing a highly accurate mass measurement. Unlike nominal mass measurements, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

Research Findings: For this compound, an HRMS analysis would be expected to confirm its elemental formula, C₉H₇BrN₂O. The presence of bromine is distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by approximately 2 Da. The analysis would provide an experimental mass value that is very close to the calculated theoretical mass.

| Parameter | Expected Data |

| Molecular Formula | C₉H₇BrN₂O |

| Calculated Mass [M+H]⁺ | 238.9818 (for ⁷⁹Br), 240.9797 (for ⁸¹Br) |

| Observed Mass [M+H]⁺ | Would be reported to four or more decimal places |

| Mass Accuracy | Typically within 5 ppm |

This table represents the type of data expected from an HRMS analysis; specific experimental "found" values are not available in the literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for polar molecules like this compound, which contains a primary amine group. In ESI-MS, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. This process typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode.

Research Findings: An ESI-MS spectrum for this compound would primarily show the isotopic pattern of the protonated molecule. In positive ion mode, the base peak would correspond to the [M+H]⁺ ion. The characteristic 1:1 isotopic signature of the bromine atom would be a key confirmation of the compound's identity. Further fragmentation (MS/MS) could be induced to elucidate the structure by breaking the molecule into smaller, identifiable pieces.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample or for identifying components within a mixture.

Research Findings: In an LC-MS analysis of this compound, the compound would first be passed through an HPLC column to separate it from any impurities, starting materials, or byproducts. The retention time (tᵣ) at which the compound elutes from the column would be recorded. The eluent would then be directed into the mass spectrometer, which would confirm the mass of the peak at that specific retention time. This provides two levels of identification—retention time and mass-to-charge ratio—enhancing the confidence of the analysis. This technique is invaluable for quality control in pharmaceutical and chemical synthesis. acs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined.

Research Findings: A successful single-crystal XRD study would provide a detailed structural model of the molecule. The presence of the heavy bromine atom is advantageous for this technique, as it scatters X-rays strongly, aiding in the solution of the phase problem. The analysis would confirm the connectivity of the atoms, proving that the 4-bromophenyl group is attached to the C5 position of the isoxazol-3-amine ring.

| Crystallographic Parameter | Expected Data |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions (a, b, c) | Would be provided in Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Would be provided in degrees (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4) |

This table represents the type of data expected from a single-crystal XRD analysis; specific experimental values are not available in the literature.

Analysis of Intermolecular and Intramolecular Interactions (e.g., C-H...π, Hydrogen Bonds)

The data from XRD allows for a detailed examination of the non-covalent interactions that stabilize the crystal structure. For this compound, key interactions would likely involve the amine group and the aromatic rings.

Dihedral Angle Analysis within the Crystal Structure

The dihedral angle (or torsion angle) between the plane of the isoxazole ring and the plane of the 4-bromophenyl ring is a critical conformational parameter. It describes the degree of twist between the two ring systems.

Computational Chemistry Studies on 5 4 Bromophenyl Isoxazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to determine the ground state properties of various molecules. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G**, are employed to optimize the molecular geometry and predict various physicochemical parameters. nih.gov These calculations are fundamental for understanding the molecule's stability and its behavior in chemical reactions. For instance, DFT methods have been utilized to study the optimized molecular structures and properties of related heterocyclic compounds. researchgate.net

Table 1: Selected Ground State Properties of 5-(4-Bromophenyl)isoxazol-3-amine (Illustrative)

| Property | Calculated Value | Method |

| Total Energy | Data not available in search results | B3LYP/6-31G |

| Dipole Moment | Data not available in search results | B3LYP/6-31G |

| Polarizability | Data not available in search results | B3LYP/6-31G** |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. nih.gov While DFT has become more prevalent due to its better handling of electron correlation for a similar computational cost, HF remains a valuable tool, particularly as a starting point for more advanced calculations. It has been used in conjunction with DFT to study the electronic structure and physicochemical properties of complex organic molecules. nih.gov The insights gained from HF calculations contribute to a comprehensive understanding of the electronic distribution within the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding chemical bonding and the electronic properties of molecules.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. aimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.govaimspress.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov The analysis of these frontier orbitals is critical for predicting how the molecule will interact with other species. aimspress.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Method |

| HOMO | Data not available in search results | DFT/B3LYP |

| LUMO | Data not available in search results | DFT/B3LYP |

| HOMO-LUMO Gap (ΔE) | Data not available in search results | DFT/B3LYP |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO of one molecule and the LUMO of another to explain and predict the outcomes of chemical reactions. libretexts.orgwikipedia.org This theory, developed by Kenichi Fukui, has been immensely successful in organic chemistry. wikipedia.org By examining the energies and symmetries of the frontier orbitals, one can predict the feasibility and stereochemistry of various reactions, such as cycloadditions. slideshare.netresearchgate.net The application of FMO theory to this compound would involve analyzing its HOMO and LUMO to predict its behavior as either a nucleophile or an electrophile in potential reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Table 3: Key NBO Interactions and Stabilization Energies (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| e.g., LP(1) N | e.g., π* (C-C) | Data not available in search results |

| e.g., π (C=C) | e.g., π* (C=N) | Data not available in search results |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP surface of a molecule provides a map of the electrostatic potential, where different colors represent varying potential values. These maps are invaluable for understanding sites susceptible to electrophilic and nucleophilic attacks.

For molecules similar to this compound, MEP studies show distinct regions of electron density. Typically, areas with a negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are prone to attack by electrophiles. In the case of this compound, these negative regions are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring and the lone pair of the exocyclic amine group. Conversely, regions with a positive electrostatic potential (colored in blue) are electron-deficient and are susceptible to nucleophilic attack. These are generally found around the hydrogen atoms, particularly those of the amine group. The bromine atom introduces a region of slight positive potential on its outermost surface, known as a sigma-hole, which can participate in halogen bonding. mdpi.comresearchgate.net

These MEP maps suggest that the nitrogen and oxygen atoms of the isoxazole ring are likely sites for hydrogen bond acceptance, a key interaction in biological systems. The amine group can act as both a hydrogen bond donor and acceptor, further contributing to the molecule's potential for biological interactions.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Target Protein Identification and Binding Affinity Prediction

While direct docking studies on this compound are not extensively published, research on closely related analogs provides significant insights into its potential biological targets and binding affinities. For instance, studies on bromophenyl-substituted heterocyclic compounds, such as triazole and thiazole (B1198619) derivatives, have identified several potential protein targets. mdpi.comnih.gov

One key target for similar anticancer compounds is tubulin . researchgate.netnih.gov Docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin–combretastatin (B1194345) A-4 binding site (PDB ID: 5LYJ) showed strong binding affinities, with docking scores ranging from -6.502 to -8.341 kcal/mol. mdpi.comresearchgate.net These values indicate a high likelihood of stable binding.

Another relevant target for isoxazole-containing molecules is Cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation. orientjchem.org Docking studies of novel isoxazole derivatives into the active site of COX-2 (PDB ID: 4COX) have been performed to evaluate their potential as anti-inflammatory agents. orientjchem.org

Bromodomain-containing proteins (BCPs), which are epigenetic readers, are also potential targets. The isoxazole moiety can act as an acetyl-lysine mimic, fitting into the binding pocket of bromodomains like BRD4, which is a target in cancer therapy. nih.govnih.gov

Table 1: Predicted Binding Affinities of Analogous Compounds with Protein Targets

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-triazole Analogs | Tubulin | 5LYJ | -6.502 to -8.341 | mdpi.comresearchgate.net |

| Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) | 4COX | Not explicitly stated, but showed effective binding | orientjchem.org |

| Dimethylisoxazole Derivatives | BRD4 (Bromodomain) | N/A | Demonstrated useful affinity | nih.gov |

Plausible Mechanism of Interaction with Biological Targets (e.g., Enzymes)

The mechanism of interaction at the molecular level is critical for understanding a compound's biological activity. For bromophenyl-containing heterocyclic compounds, interactions are typically governed by a combination of hydrogen bonds, halogen bonds, and hydrophobic interactions.

In the case of tubulin inhibitors, studies on analogs reveal that the primary interactions are electrostatic, specifically hydrogen bonds and halogen bonds. mdpi.comresearchgate.net For example, a 5-(3-Bromophenyl)-triazole analog was found to form a hydrogen bond with the amino acid residue Asn258 and a halogen bond with Cys241 within the combretastatin binding site of tubulin. mdpi.com It is plausible that this compound could engage in similar interactions:

Hydrogen Bonding: The amine group (-NH2) and the isoxazole ring's nitrogen and oxygen atoms are prime candidates for forming hydrogen bonds with polar residues in a protein's active site.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid residues such as valine or cysteine. mdpi.com

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov

When targeting bromodomains, the isoxazole moiety itself can mimic the acetylated lysine (B10760008) (KAc) that these proteins naturally recognize. nih.gov The isoxazole oxygen can form a hydrogen bond with a key asparagine residue (like Asn140 in BRD4), while the isoxazole nitrogen interacts with a tyrosine residue (like Tyr97 in BRD4) via a structured water molecule. nih.gov

Solvent Effects on Photophysical and Electronic Properties

The surrounding solvent can significantly influence the electronic and photophysical properties of a molecule, such as its absorption and emission spectra. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

Studies on structurally related compounds, such as 5-amino-1-bromoindolizin-3-ylmethanone, demonstrate that the dipole moment in the excited state is often greater than in the ground state. nih.gov This indicates that the molecule becomes more polar upon excitation. Such behavior leads to a red shift (a shift to longer wavelengths) in the emission spectrum as the polarity of the solvent increases, because polar solvents will stabilize the more polar excited state to a greater extent than the ground state. nih.gov

Theoretical Studies on Tautomerism and Conformational Analysis

Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, the primary tautomerism to consider is the amino-imino equilibrium.

Amino form: 5-(4-Bromophenyl)isoxazol-3-amine

Imino form: 5-(4-Bromophenyl)-2H-isoxazol-3-imine

Computational studies on related 3-aminoisoxazoles and other heterocyclic amines, such as 4-amino-1,3-thiazol-2-ones, consistently show that the amino tautomer is the more stable form in both solid and solution phases. nih.govnih.gov Density Functional Theory (DFT) calculations are often employed to determine the relative energies of the different tautomers. These studies generally conclude that the amino form is energetically favored. nih.gov

Chemical Reactivity and Derivatization Strategies of 5 4 Bromophenyl Isoxazol 3 Amine

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a unique electronic structure that dictates its reactivity. While aromatic in nature, the weak N-O bond makes it susceptible to specific types of reactions, particularly ring cleavage under reductive conditions.

Electron-Rich Aromaticity and Ring Cleavage Reactions

The isoxazole nucleus is considered an electron-rich aromatic system. However, the inherent weakness of the N-O single bond makes the ring prone to cleavage under various reductive conditions. This reactivity provides a powerful synthetic tool for transforming the isoxazole core into other valuable functional groups.

Reductive ring cleavage of isoxazoles can be achieved using different reagents, leading to various products. For instance, the use of molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water facilitates the reductive cleavage of the N-O bond to yield β-aminoenones. rsc.org Another effective method involves a low-valent titanium isopropoxide reagent, which cleaves the isoxazole ring to produce the corresponding β-enaminoketones. researchgate.net

Table 1: Reagents for Reductive Ring Cleavage of Isoxazoles

| Reagent System | Product Type | Reference |

|---|---|---|

| Mo(CO)₆ / H₂O | β-Aminoenone | rsc.org |

| EtMgBr / Ti(O-i-Pr)₄ | β-Enaminoketone | researchgate.net |

Transformations Involving the Amino Group

The primary amino group at the C3 position of 5-(4-bromophenyl)isoxazol-3-amine is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of classical amine reactions, enabling the introduction of diverse substituents and the construction of larger molecular frameworks.

Nucleophilic Substitution Reactions

The amino group of 3-aminoisoxazoles can act as a nucleophile in substitution reactions. While 3-bromoisoxazoles are generally inert to thermal nucleophilic substitution, the use of strong, non-nucleophilic phosphazene bases under microwave irradiation can facilitate the amination process, allowing for the synthesis of 3-aminoisoxazoles. researchgate.net This highlights the potential for the amino group of the title compound to be further functionalized through reactions where it acts as the incoming nucleophile.

Condensation Reactions with Aldehydes and Ketones

Primary amines, such as the one present in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of the C=N double bond in the resulting imine derivative offers a versatile handle for further synthetic transformations. For example, a series of 1,3,4-thiadiazole (B1197879) derivatives containing an imine group were synthesized and showed antibacterial activity. ekb.eg

Amination and Amidation Reactions

The amino group can be acylated to form amides, a common transformation that modulates the electronic and steric properties of the molecule. A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds can lead to either Wolff rearrangement products (N-isoxazole amides) under thermal conditions or N-H insertion products in the presence of a rhodium catalyst. nih.gov The formation of N-isoxazole amides is a direct example of an amidation reaction at the amino group. nih.gov For instance, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized and shown to be potent carbonic anhydrase inhibitors. nih.gov

Table 2: Amidation of Aminoisoxazoles

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| α-Diazocarbonyl compound | Thermal | N-Isoxazole amide | nih.gov |

| Pyrazole carbonyl chloride | N/A | Pyrazole carboxylic acid amide | nih.gov |

Reactions at the Bromophenyl Moiety

The bromine atom on the phenyl ring at the C5 position serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents. The use of bulky phosphine (B1218219) ligands is often crucial for achieving high yields and suppressing side reactions when coupling 5-bromoisoxazoles. researchgate.net

Another important transformation is the Heck reaction , which involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a new C-C bond, typically with high regioselectivity. beilstein-journals.orgnih.govmdpi.comthieme-connect.de This reaction is a cornerstone for the vinylation of aryl halides.

The Buchwald-Hartwig amination allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized ligands. wikipedia.orgnih.govyoutube.com This reaction provides a direct route to substitute the bromine atom with a variety of nitrogen-containing groups. For instance, this methodology has been successfully applied to the synthesis of novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles. mdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | C-C | Pd catalyst, base | wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net |

| Heck Reaction | Alkene | C-C | Pd catalyst, base | beilstein-journals.orgnih.govmdpi.comthieme-connect.de |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, ligand, base | wikipedia.orgnih.govyoutube.commdpi.com |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org In the case of this compound, the primary site for this reaction is the bromophenyl ring. The bromine atom, an ortho-, para-directing deactivator, and the isoxazole ring substituent influence the position of incoming electrophiles.

The isoxazole ring itself is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic attack than benzene. However, the presence of the activating 3-amino group can increase the electron density of the isoxazole ring, potentially allowing for substitution at the C4 position. acs.org Concurrently, the bromine on the phenyl ring directs incoming electrophiles to the positions ortho to it (C3' and C5'). A comprehensive analysis of the combined electronic effects would be necessary to predict the precise regioselectivity of reactions such as nitration, halogenation, or sulfonation.

| Reaction Type | Reagents | Potential Products | Controlling Factors |

| Nitration | HNO₃/H₂SO₄ | Substitution on the phenyl ring (ortho to Br) or isoxazole ring (C4) | Reaction conditions (temperature, concentration) |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Substitution on the phenyl ring (ortho to Br) | Lewis acid catalyst, nature of the halogen |

| Sulfonation | Fuming H₂SO₄ | Substitution on the phenyl ring (ortho to Br) | Reagent concentration and temperature |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) for Further Functionalization

The bromine atom on the phenyl ring of this compound is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl system. wikipedia.org This strategy is widely used to synthesize substituted biphenyls and related structures. mdpi.com The Suzuki-Miyaura coupling of 3,4-disubstituted 5-bromoisoxazoles has been shown to proceed efficiently, indicating that the isoxazole moiety is compatible with these reaction conditions. researchgate.net The use of bulky phosphine ligands can be crucial to suppress side reactions and achieve high yields. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylalkyne. wikipedia.orglibretexts.org The reaction is typically performed under mild, basic conditions. wikipedia.org This method is invaluable for introducing alkynyl moieties, which can serve as precursors for further transformations or as integral parts of a pharmacophore. libretexts.orgorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Typical Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃·HBF₄ | K₃PO₄, Cs₂CO₃ | Biaryl isoxazole |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diethylamine | Arylalkynyl isoxazole |

Strategic Derivatization for Enhanced Bioactivity

The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR) and optimize biological properties.

Introduction of Various Substituents for Structural Diversity

Creating a diverse library of analogues is a cornerstone of drug discovery. For this compound, this can be achieved by modifying both the amino group and the isoxazole ring.

Modification via Cross-Coupling: As discussed, the 4-bromophenyl group can be elaborated using Suzuki and Sonogashira couplings to introduce a wide array of aryl, heteroaryl, and alkynyl substituents, thereby exploring different spatial and electronic properties. mdpi.comresearchgate.netresearchgate.net

| Derivative Class | Synthetic Strategy | Reagents | Potential Impact on Bioactivity |

| N-Acyl derivatives | Acylation | Acid chlorides, Anhydrides | Altered H-bonding, lipophilicity |

| N-Sulfonyl derivatives | Sulfonylation | Sulfonyl chlorides | Introduction of acidic sulfonamide group |

| N-Alkyl derivatives | Alkylation | Alkyl halides | Increased basicity, steric bulk |

| Biaryl derivatives | Suzuki Coupling | Arylboronic acids | Expanded molecular framework, altered conformation |

| Arylalkynyl derivatives | Sonogashira Coupling | Terminal alkynes | Introduction of linear, rigid linkers |

Synthesis of Fused Heterocyclic Derivatives

Fusing a new ring system onto the this compound core can lead to novel, rigid structures with distinct biological profiles. The 3-amino group is a key nucleophile that can participate in cyclization reactions with appropriate bifunctional reagents.

For instance, the reaction of 3-aminoisoxazoles with reagents like β-ketoesters or α,β-unsaturated ketones can lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings, respectively. One common strategy involves the construction of a pyrazolo[3,4-d]isoxazole system. This can be achieved by reacting the 3-aminoisoxazole (B106053) with a reagent that can introduce two adjacent carbon atoms, followed by cyclization with hydrazine. nih.gov Such fused systems are of great interest in medicinal chemistry as they often exhibit potent and selective activities as kinase inhibitors or other therapeutic agents. nih.govmdpi.comnih.gov

| Fused System | General Synthetic Approach | Key Reagents |

| Pyrimido[4,5-d]isoxazole | Condensation/Cyclization | β-Dicarbonyl compounds, α,β-Unsaturated esters |

| Pyrazolo[3,4-d]isoxazole | Introduction of a C2 unit followed by cyclization | Diketones, Hydrazine |

| Thiazolo[3,2-b]isoxazole | Condensation with α-haloketones | α-Haloketones |

Pharmacological and Biological Activity of 5 4 Bromophenyl Isoxazol 3 Amine Derivatives

Anti-Infective Activities

Antimicrobial Properties (Antibacterial, Antifungal)

Isoxazole (B147169) derivatives are recognized for their broad-spectrum antimicrobial activities. nih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net

The antimicrobial efficacy of isoxazole derivatives is often attributed to the specific substitutions on the isoxazole ring. For instance, the presence of a benzoyl group at position 5 of the isoxazole ring has been linked to potent anti-inflammatory and antibacterial activity in certain derivatives. nih.gov A series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their in-vitro antibacterial and antifungal activities, showing notable effects. researchgate.net

One study identified N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine as a lead compound with an excellent activity profile against several ESKAPE pathogens, including Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis. mdpi.com The minimum inhibitory concentration (MIC) values for this compound were found to be 0.25, 0.06, 0.25, and 0.25 µg/mL, respectively. mdpi.com

Furthermore, research into novel aminothiazole derivatives has demonstrated antibacterial potential. mdpi.com Specifically, compounds bearing 4-cianophenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents on the thiazole (B1198619) ring showed significant antibacterial activity against Bacillus subtilis. mdpi.com

Table 1: Antimicrobial Activity of Selected Isoxazole and Related Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine | Enterobacter cloacae | 0.25 µg/mL mdpi.com |

| Staphylococcus aureus | 0.06 µg/mL mdpi.com | |

| Klebsiella pneumoniae | 0.25 µg/mL mdpi.com | |

| Enterococcus faecalis | 0.25 µg/mL mdpi.com |

Antiviral Activity

The isoxazole scaffold is a component of various molecules with a wide range of biological activities, including antiviral properties. nih.gov Research has explored the synthesis of novel isoxazole-amide derivatives containing an acylhydrazone moiety as potential antiviral agents against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Some of these compounds exhibited better in vivo antiviral activities against TMV and CMV than the commercial agent Ningnanmycin. nih.gov

In a different study, a series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their in vitro antiviral activities against hepatitis C virus (HCV) and coxsackie viruses B3 (CVB3) and B6 (CVB6). nih.gov Several of these compounds demonstrated potent antiviral activity against HCV with IC₅₀ values ranging from 0.28 to 0.92 μM, along with low cytotoxicity. nih.gov Some compounds also showed strong activity against CVB3 and/or CVB6 at low concentrations (IC₅₀ < 2.0 μM). nih.gov

Additionally, novel aminothiazole derivatives have been screened for their antiviral activity, with some compounds showing significant influenza A-targeted antiviral activity when compared to oseltamivir (B103847) and amantadine. mdpi.com

Antimycobacterial Potential

Isoxazole derivatives have also been investigated for their potential against Mycobacterium tuberculosis. One study focused on the identification of an isoxazole derivative that could target the FadD enzymes of Mycobacterium tuberculosis, which are crucial for mycolic acid synthesis. nih.gov A compound identified as 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1) showed specific inhibitory activity against M. tuberculosis and was found to inhibit MtbFadD32 and MtbFadD28 activity. nih.gov This compound was also shown to reduce the survival of M. tuberculosis in infected macrophages. nih.gov

Another study on 2,5-disubstituted-1,3,4-oxadiazole derivatives tested their activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.org It was found that 2-benzylsulfanyl-5-substituted-1,3,4-oxadiazole derivatives had considerably higher anti-mycobacterial potencies than their 2-(4-nitrobenzylsulfany)-5-substituted counterparts. msptm.org

Table 2: Antimycobacterial Activity of a Selected Isoxazole Derivative

| Compound | Target Organism | Key Finding |

|---|---|---|

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Mycobacterium tuberculosis | Inhibits MtbFadD32 and MtbFadD28 activity nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

Modulation of Inflammatory Pathways

Isoxazole derivatives have been reported to possess significant anti-inflammatory activities. nih.gov They are known to control inflammation by acting on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov For example, the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity toward both LOX and COX-2. nih.gov

The anti-inflammatory properties of isoxazole derivatives have been demonstrated in vivo using the carrageenan-induced rat paw edema model. scholarsresearchlibrary.com In such studies, some synthesized compounds showed a reduction in paw edema, with their activity being compared to standard drugs like Nimesulide. nih.govscholarsresearchlibrary.com

Cyclooxygenase (COX) Enzyme Inhibition Studies

The development of new isoxazole derivatives has been aimed at assessing their in vitro inhibitory effects on COX-1 and COX-2 enzymes. nih.gov The cyclooxygenase isoforms are key enzymes in the production of prostaglandins, which are important mediators of inflammation and pain. nih.gov

Research has shown that certain isoxazole-containing drugs, such as Parecoxib and Valdecoxib, are known for their anti-inflammatory activities through the inhibition of COX enzymes. nih.gov A study focused on designing a new series of ten novel isoxazole derivatives and investigating their in vitro COX-1/2 anti-inflammatory assay. nih.gov This highlights the ongoing interest in isoxazole derivatives as potential COX inhibitors with improved pharmacokinetic profiles. nih.gov

Effects on Immune Cell Functions (e.g., Lymphocyte and Splenocyte Mitogenicity)

Derivatives of isoxazole have demonstrated notable immunomodulatory properties. For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have been shown to regulate the proliferation of lymphocytes. nih.gov Specifically, studies have revealed that while some derivatives exhibit inhibitory effects on mitogen-induced lymphocyte proliferation, others can stimulate it. nih.gov

One study highlighted a salicylic (B10762653) acid derivative containing an isoxazole ring, 3-(4-methoxyphenyl)-4-(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydroisoxazoline (8e), which was found to be mitogenic towards human lymphocytes and mouse splenocytes. nih.gov This stimulation of cell division was linked to an increase in the secretion of Interleukin-2 (IL-2). nih.gov The ability of such compounds to induce mitogenicity without the risk of binding to and inactivating sugar-containing proteins, a characteristic of lectins like Concanavalin A (ConA) and Phytohaemagglutinin (PHA), presents a significant advantage. nih.gov

Furthermore, investigations into derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have shown they can modulate T-cell subsets and B-cell levels in lymphoid organs, in addition to enhancing antibody production. mdpi.com These findings suggest their potential application in conditions requiring immune modulation. mdpi.com

Antitumor and Anticancer Properties

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of 5-(4-bromophenyl)isoxazol-3-amine.

Activity against Various Cancer Cell Lines

Derivatives of a related scaffold, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, have been evaluated for their anticancer activity against a panel of 58 human cancer cell lines from the National Cancer Institute (NCI). nih.gov Several of these compounds demonstrated significant growth inhibitory effects. For example, compound 4e was particularly effective against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%. nih.govmdpi.com Another derivative, compound 4i, was identified as a promising candidate with notable activity against multiple cell lines, including SNB-75 (PGI 38.94%), UO-31 (renal cancer, PGI 30.14%), CCRF-CEM (leukemia, PGI 26.92%), EKVX (non-small cell lung cancer, PGI 26.61%), and OVCAR-5 (ovarian cancer, PGI 23.12%). nih.govmdpi.com

The renal cancer cell line UO-31 and the non-small cell lung cancer cell line EKVX were also found to be sensitive to various other analogs in this series. mdpi.com Similarly, the breast cancer cell line MCF-7 showed sensitivity to compound 4d. mdpi.com

| Compound | Cancer Cell Line | Panel | Percent Growth Inhibition (PGI) | Reference |

|---|---|---|---|---|

| 4e | SNB-75 | CNS Cancer | 41.25% | nih.govmdpi.com |

| 4i | SNB-75 | CNS Cancer | 38.94% | nih.govmdpi.com |

| UO-31 | Renal Cancer | 30.14% | nih.govmdpi.com | |

| CCRF-CEM | Leukemia | 26.92% | nih.govmdpi.com | |

| EKVX | Non-Small Cell Lung Cancer | 26.61% | nih.govmdpi.com | |

| OVCAR-5 | Ovarian Cancer | 23.12% | nih.govmdpi.com | |

| 4d | MCF-7 | Breast Cancer | - | mdpi.com |

Exploration of Apoptotic and Anti-Proliferative Mechanisms

The anticancer effects of these compounds are often linked to their ability to induce apoptosis and inhibit cell proliferation. For instance, the anti-proliferative activity of a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was found to be correlated with its ability to inhibit human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in glycolysis. nih.gov

In the case of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking studies suggest that they may exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. nih.govmdpi.com These compounds were found to bind to the colchicine (B1669291) binding site of tubulin. mdpi.com Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives with a bromophenyl substitution have been shown to induce apoptosis by causing an increase in cytoplasmic cytochrome C, which then translocates to the nucleus. mdpi.com This highlights a potential mechanism by which these compounds can trigger programmed cell death in cancer cells.

Central Nervous System (CNS) Activities

Derivatives of this compound have also been investigated for their effects on the central nervous system, particularly for their analgesic properties and their interaction with GABA receptors.

Analgesic Effects

Several isoxazole derivatives have been synthesized and evaluated for their analgesic activity. sarpublication.com In one study, compounds were tested using the Eddy's hot plate method, a common model for assessing pain relief. sarpublication.com The compound 5-(4-bromophenyl)-N-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-amine (BSM-IIID) demonstrated good analgesic activity. sarpublication.com Other isoxazole derivatives have also shown significant analgesic and anti-inflammatory effects, with potencies comparable to established drugs like indomethacin (B1671933) and diclofenac. nih.gov